molecular formula C11H11BN2O3 B12283104 Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-

Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-

Cat. No.: B12283104
M. Wt: 230.03 g/mol
InChI Key: RINYKASHDLYLAF-UHFFFAOYSA-N
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Description

Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- is an organic compound with the molecular formula C11H11BN2O3. It is a derivative of boronic acid, characterized by the presence of a boron atom bonded to a 3-methoxy-6-phenyl-4-pyridazinyl group.

Preparation Methods

The synthesis of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between boronic acids and halides or triflates. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as water or ethanol) . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles. Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and electrophiles (such as alkyl halides).

Scientific Research Applications

Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- involves its ability to act as a Lewis acid, forming reversible covalent complexes with molecules containing vicinal diols or other Lewis base donors. This property allows it to interact with various molecular targets, such as enzymes and receptors, modulating their activity. In the case of enzyme inhibition, the boronic acid group can form a covalent bond with the active site serine residue of serine proteases, blocking their catalytic activity .

Comparison with Similar Compounds

Similar compounds to Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- include:

Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties, making it valuable in a variety of scientific and industrial applications.

Properties

Molecular Formula

C11H11BN2O3

Molecular Weight

230.03 g/mol

IUPAC Name

(3-methoxy-6-phenylpyridazin-4-yl)boronic acid

InChI

InChI=1S/C11H11BN2O3/c1-17-11-9(12(15)16)7-10(13-14-11)8-5-3-2-4-6-8/h2-7,15-16H,1H3

InChI Key

RINYKASHDLYLAF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NN=C1OC)C2=CC=CC=C2)(O)O

Origin of Product

United States

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